Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one, with the CAS number 94201-08-8, is a chemical compound characterized by its unique structure and properties. This compound belongs to the class of furanones, which are cyclic compounds containing a furan ring and a carbonyl group. The presence of various substituents, particularly the cyclohexenyl and isopropyl groups, contributes to its distinctive chemical behavior and potential applications in various fields.
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one is synthesized primarily in laboratory settings. It can be classified as an organic compound, specifically a furan derivative. The molecular formula for this compound is , with a molecular weight of approximately 222.33 g/mol. The structure can be represented using the SMILES notation: O1C(CC[C@@H]1CC1=CC[C@@H](CC1)C(C)C)=O
.
The synthesis of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize catalysts such as Lewis acids or bases to facilitate reactions. Precise control over reaction conditions (temperature, solvent, and pressure) is crucial for optimizing yield and purity.
The compound features a furan ring fused with a carbonyl group, along with an isopropyl-substituted cyclohexene moiety. The stereochemistry around certain carbon centers adds complexity to its three-dimensional arrangement.
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one can participate in various chemical reactions typical for furanones:
Reactions are typically conducted under controlled environments to prevent side reactions and degradation of sensitive functional groups.
The mechanism of action for dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one involves:
Understanding these mechanisms is crucial for predicting reactivity and potential applications in synthesis or medicinal chemistry.
Relevant data on boiling point and molecular weight further characterize its physical properties .
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one has potential applications in several scientific fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1